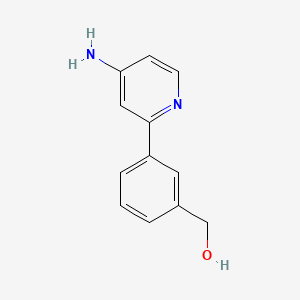

![molecular formula C8H10N2O B581727 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1256824-39-1](/img/structure/B581727.png)

3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Übersicht

Beschreibung

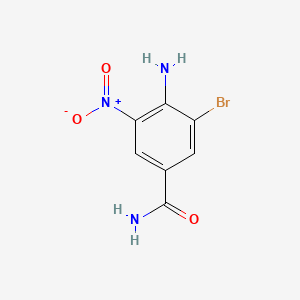

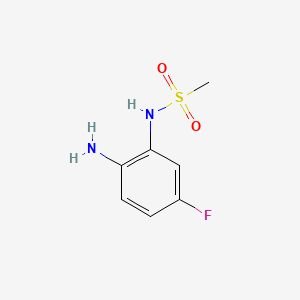

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound . It is a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine . The compound has been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .

Synthesis Analysis

The synthesis of this compound involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The yield of the synthesis process was reported to be 71% as a yellow solid .Molecular Structure Analysis

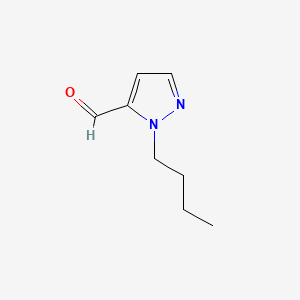

The molecular structure of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine includes a pyrrole ring and a pyrazine ring . The molecular formula is C7H8N2 and the average mass is 120.152 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include a melting point of 287–288 °C . The compound is a yellow solid .Wissenschaftliche Forschungsanwendungen

FGFR Inhibition for Cancer Therapy

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in several types of tumors. Targeting FGFRs represents a promising strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3. Among these, compound 4h demonstrated significant FGFR inhibitory activity, particularly against FGFR1–4. In vitro studies revealed that 4h inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion. This research highlights the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR-targeted agents .

Blood Glucose Regulation

Certain derivatives of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have demonstrated efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders associated with elevated plasma glucose, such as type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Necroptosis Inhibition

A series of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, including representative compound 26, exhibit potent anti-necroptotic activity. Compound 26 effectively inhibits necroptosis in both human and mouse cellular assays and targets receptor-interacting protein kinase 1 (RIPK1) .

Chemical Properties

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has specific chemical properties, including its molecular formula, melting point, boiling point, density, and molecular weight. These properties contribute to its behavior in various contexts .

Zukünftige Richtungen

The future directions of research on this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals and organic materials . Additionally, more research could be done to understand its mechanism of action and to develop new synthetic methods .

Wirkmechanismus

Target of Action

The primary target of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types .

Mode of Action

3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial for its bioavailability .

Result of Action

In vitro, this compound has shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibited the migration and invasion of these cells .

Eigenschaften

IUPAC Name |

3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-7-2-6-3-9-5-8(6)10-4-7/h2,4,9H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZWBPLOLZVSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245235 | |

| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

CAS RN |

1256824-39-1 | |

| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256824-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydro-3-methoxy-5H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

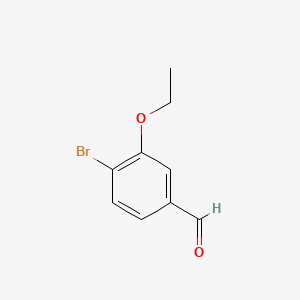

![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)